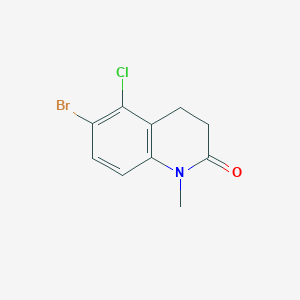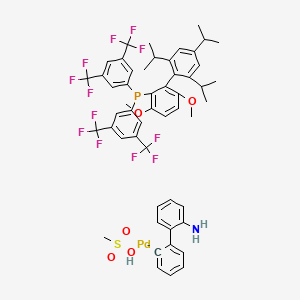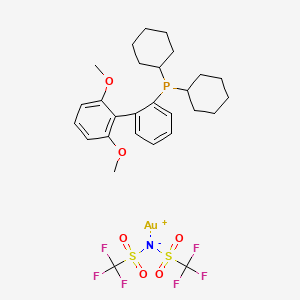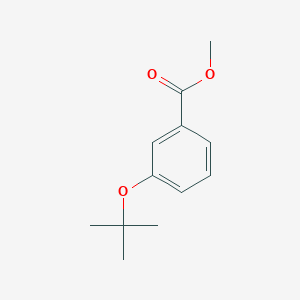
Bis(isopropylcyclopentadienyl)manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(isopropylcyclopentadienyl)manganese: is an organometallic compound with the chemical formula C16H22Mn 1,1′-Bis(1-methylethyl)manganocene . This compound is characterized by its dark red to purple liquid appearance and is primarily used as a reagent and catalyst in various chemical reactions .
Mecanismo De Acción
Target of Action
Bis(isopropylcyclopentadienyl)manganese is an organometallic compound .
Mode of Action
Organometallic compounds like this are often used as reagents, catalysts, and precursor materials in various applications .
Action Environment
This compound is sensitive to air and moisture . It is typically stored at room temperature . Environmental factors such as temperature, humidity, and exposure to air can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Manganese(II) Chloride with Lithium Isopropylcyclopentadienyl: This method involves the reaction of manganese(II) chloride (MnCl2) with lithium isopropylcyclopentadienyl (Li(isopropylcyclopentadienyl)) to form bis(isopropylcyclopentadienyl)manganese.
Reaction of Manganese Pentacarbonyl with Lithium Isopropylcyclopentadienyl: Another method involves the reaction of manganese pentacarbonyl (Mn(CO)5) with lithium isopropylcyclopentadienyl to produce the desired compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the above synthetic routes are typically scaled up for industrial applications, ensuring the availability of this compound for various uses.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(isopropylcyclopentadienyl)manganese can undergo oxidation reactions, where it reacts with oxidizing agents to form manganese oxides.
Reduction: It can also participate in reduction reactions, where it is reduced to lower oxidation states of manganese.
Substitution: This compound can undergo substitution reactions, where the isopropylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.
Substitution Reagents: Various ligands such as phosphines, amines, and halides.
Major Products:
Oxidation Products: Manganese oxides.
Reduction Products: Lower oxidation states of manganese.
Substitution Products: Compounds with different ligands replacing the isopropylcyclopentadienyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Thin Film Deposition: It is employed in the deposition of thin films in materials science and nanotechnology.
Biology and Medicine:
Biological Studies: The compound is used in studies involving manganese’s role in biological systems, particularly in enzyme functions and metalloproteins.
Industry:
Comparación Con Compuestos Similares
- Bis(methylcyclopentadienyl)manganese
- Bis(ethylcyclopentadienyl)manganese
- Bis(pentamethylcyclopentadienyl)manganese
Comparison:
- Bis(methylcyclopentadienyl)manganese: This compound has methyl groups instead of isopropyl groups, which can affect its reactivity and stability.
- Bis(ethylcyclopentadienyl)manganese: The presence of ethyl groups can lead to different steric and electronic effects compared to isopropyl groups.
- Bis(pentamethylcyclopentadienyl)manganese: The pentamethylcyclopentadienyl ligands provide increased steric bulk, which can influence the compound’s catalytic properties.
Uniqueness: Bis(isopropylcyclopentadienyl)manganese is unique due to the specific steric and electronic effects imparted by the isopropyl groups, which can enhance its catalytic efficiency and stability in certain reactions .
Propiedades
InChI |
InChI=1S/2C8H11.Mn/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDYYRDPRXAYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Mn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)








![acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B6316065.png)

